2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide
Overview
Description
2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is a useful research compound. Its molecular formula is C23H24ClNO4 and its molecular weight is 413.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.1393859 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Protocols and Biological Applications
Chromones and coumarins, including derivatives similar to "2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide," have been extensively studied for their pharmacological importance and potential as core structures of secondary metabolites. These compounds serve as essential frameworks for developing drugs with various therapeutic effects.
Synthetic Protocols : Research on synthetic protocols for chromen-6-ones, which share structural similarities with the compound , highlights advanced methodologies for creating biologically active molecules. These methods include Suzuki coupling reactions, lactonization, and reactions with dicarbonyl compounds, showcasing the versatility of these frameworks in synthesizing pharmacologically relevant molecules (Mazimba, 2016).
Radical Scavengers and Antioxidant Properties : Chromones, including derivatives like the compound of interest, have been noted for their antioxidant properties, which can neutralize active oxygen and counteract free radical processes leading to cell impairment. This suggests potential applications in developing treatments for diseases caused by oxidative stress and free radicals (Yadav et al., 2014).
Anticancer Applications : Further research into compounds classified as 3-styrylchromones and 3-styryl-2H-chromenes, which resemble the targeted compound, has demonstrated high tumor specificity with minimal toxicity to normal cells. This highlights the potential for developing new anticancer drugs that could offer improved safety profiles for treating various cancers (Sugita et al., 2017).
Hepatoprotective and Nephroprotective Activities : Chrysin, a flavonoid structurally related to the compound of interest, has shown significant protective activities against various toxins and drugs, suggesting the potential for compounds within this class to serve as protective agents against liver and kidney damage (Pingili et al., 2019).
Properties
IUPAC Name |
2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N,N-diethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4/c1-4-25(5-2)22(26)14-28-21-13-20-17(12-19(21)24)15(3)18(23(27)29-20)11-16-9-7-6-8-10-16/h6-10,12-13H,4-5,11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXZSRPERCPORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C2C(=C(C(=O)OC2=C1)CC3=CC=CC=C3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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